molecular formula C12H8F2N4OS2 B14040530 N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No.: B14040530
M. Wt: 326.3 g/mol
InChI Key: YBDKBVGKMUKXGV-UHFFFAOYSA-N
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Description

N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .

Mechanism of Action

The mechanism of action of N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves the inhibition of specific molecular targets. For instance, it can inhibit the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) in necroptotic cells, thereby blocking necrosome formation. This mechanism is particularly relevant in the context of inflammatory response and cell death pathways .

Comparison with Similar Compounds

N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C12H8F2N4OS2

Molecular Weight

326.3 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]imidazole-1-carbothioamide

InChI

InChI=1S/C12H8F2N4OS2/c13-10(14)19-7-1-2-8-9(5-7)21-11(16-8)17-12(20)18-4-3-15-6-18/h1-6,10H,(H,16,17,20)

InChI Key

YBDKBVGKMUKXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)NC(=S)N3C=CN=C3

Origin of Product

United States

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